

An In-depth Technical Guide to the Spectroscopic Data of Isoxazole Carboxylates

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 5-(tert-butyl)isoxazole-3-carboxylate

Cat. No.: B1308706

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isoxazole carboxylates, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The isoxazole moiety is a key pharmacophore found in numerous clinically approved drugs. A thorough understanding of their spectroscopic properties is crucial for their synthesis, characterization, and the development of new therapeutic agents. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and visual representations of key concepts.

Spectroscopic Data of Isoxazole Carboxylates

The structural elucidation of isoxazole carboxylates relies heavily on a combination of spectroscopic techniques. The following tables summarize the characteristic spectroscopic data for various substituted isoxazole carboxylates, providing a valuable resource for researchers in this field.

Table 1: ¹H NMR Spectroscopic Data for Representative Isoxazole Carboxylates

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
Methyl 5-methylisoxazole-3-carboxylate	-	1H NMR data is available. [1]
Ethyl isoxazole-4-carboxylate	-	1H NMR spectrum is available. [2]
Methyl isoxazole-5-carboxylate	-	1H NMR data is available. [3]
Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate	-	1H NMR spectrum is available. [4]
3-(Quinolin-2-yl)-5-phenylisoxazole	CDCl ₃	8.30 – 8.15 (m, 3H), 7.93 – 7.82 (m, 3H), 7.76 (ddd, J = 8.5, 6.9, 1.5 Hz, 1H), 7.58 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.53 – 7.45 (m, 3H), 7.39 (s, 1H) [5]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	CDCl ₃	8.28 – 8.16 (m, 3H), 7.86 (dd, J = 7.8, 1.3 Hz, 1H), 7.81 – 7.73 (m, 3H), 7.59 (ddd, J = 8.1, 6.9, 1.2 Hz, 1H), 7.34 (s, 1H), 7.30 (dt, J = 7.8, 0.8 Hz, 2H), 2.42 (s, 3H) [5]
5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole	CDCl ₃	8.3 – 8.15 (m, 3H), 7.9 – 7.81 (m, 3H), 7.78 – 7.73 (m, 1H), 7.71 – 7.66 (m, 1H), 7.60 – 7.55 (m, 1H), 7.3 (s, 1H), 7.0 – 6.9 (m, 2H), 3.9 (s, 3H) [5]
5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole	-	1H NMR data is available. [5]
5-Cyclopropyl-3-(quinolin-2-yl)isoxazole	CDCl ₃	8.21 (dd, J = 8.6, 0.8 Hz, 1H), 8.17 – 8.10 (m, 2H) [5]

Table 2: ^{13}C NMR Spectroscopic Data for Representative Isoxazole Carboxylates

Compound	Solvent	Chemical Shifts (δ , ppm)
3-(Quinolin-2-yl)-5-phenylisoxazole	CDCl_3	170.6, 164.2, 148.7, 148.0, 136.9, 130.3, 129.9, 129.7, 129.0, 128.4, 127.7, 127.5, 127.3, 125.9, 119.1, 98.6[5]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	CDCl_3	170.9, 164.1, 148.8, 148.0, 140.6, 136.9, 129.9, 129.7, 129.7, 128.4, 127.7, 127.3, 125.8, 124.8, 119.1, 98.0, 21.5[5]
5-(3-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole	CDCl_3	170.5, 164.2, 160.0, 148.6, 148.0, 136.9, 130.2, 129.9, 129.7, 128.6, 128.4, 127.7, 127.3, 119.1, 118.4, 116.4, 110.9, 98.9, 55.4[5]
5-(4-Fluorophenyl)-3-(quinolin-2-yl)isoxazole	CDCl_3	169.6, 165.0, 164.6 (d, $J = 250.0$ Hz), 148.5, 148.0, 137.0, 130.0, 129.7, 128.4, 127.9 (d, $J = 9.0$ Hz), 127.7, 127.3, 123.8 (d, $J=3.0$ Hz), 119.1, 116.3 (d, $J = 23.0$ Hz), 98.4[5]
5-(3-Chlorophenyl)-3-(quinolin-2-yl)isoxazole	CDCl_3	169.0, 164.2, 148.3, 148.0, 136.9, 135.1, 130.3, 130.2, 130.0, 129.7, 129.0, 128.4, 127.7, 127.4, 125.9, 125.9, 123.9, 119.0, 99.5[5]

Table 3: IR Spectroscopic Data for Isoxazole Derivatives

Compound/Functional Group	Wavenumber (cm-1)	Description
Isoxazole	1370.9, 764.9	v7(A') and v16(A'') bands in high-resolution gas-phase spectrum.[6]
Isoxazole ring	1276, 1153, 1068	C-N, N-O, and C-O stretching vibrations, respectively.[7]
Amide C=O	1650.24 - 1680.73	Amide carbonyl stretching in isoxazole-carboxamide derivatives.[8]

Table 4: Mass Spectrometry Data for Isoxazole Carboxylates

Compound	Ionization Method	m/z (Relative Intensity)
Methyl 5-methylisoxazole-3-carboxylate	EI	Data available in NIST WebBook.[1]
Methyl 3-benzoyl-2-phenyl-2,3-dihydro-4-isoxazolecarboxylate	GC-MS	Spectrum available.[9]
3-(Quinolin-2-yl)-5-phenylisoxazole	HRMS (ESI)	[M+H] ⁺ calcd. for C18H13N2O ⁺ : 273.1022; found 273.1027.[5]
3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole	HRMS (ESI)	[M+H] ⁺ calcd. for C19H15N2O ⁺ : 287.1179; found 287.1182.[5]
5-(4-Methoxyphenyl)-3-(quinolin-2-yl)isoxazole	HRMS (ESI)	[M+H] ⁺ calcd. for C19H15N2O2 ⁺ : 303.1134; found 303.1138.[5]
5-(4-Bromophenyl)-3-(quinolin-2-yl)isoxazole	HRMS (ESI)	[M+H] ⁺ calcd. for C18H12BrN2O ⁺ : 351.0133; found 351.0139.[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline common methodologies for the synthesis and spectroscopic analysis of isoxazole carboxylates.

Synthesis of Isoxazole Carboxylates

A prevalent method for synthesizing isoxazole derivatives is through the Claisen-Schmidt condensation to form chalcones, followed by cyclization with hydroxylamine hydrochloride.[10]

General Procedure for the Synthesis of Isoxazole Derivatives:

- Chalcone Synthesis: An aromatic aldehyde (0.01 mol) and an aromatic ketone (0.01 mol) are dissolved in 95% ethanol (10 mL). To this solution, 6M NaOH (3.5 mL) is added, and the mixture is stirred for 10 minutes. The reaction mixture is then cooled in an ice bath until crystal formation. The resulting chalcone is recrystallized from ethanol.
- Isoxazole Formation: The synthesized chalcone (0.01 mol) is refluxed with hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.015 mol) in ethanol (25 mL) for 6 hours. The mixture is then concentrated and poured into ice water. The precipitate obtained is filtered, washed, and recrystallized from ethanol to yield the isoxazole derivative.

Another common approach involves the coupling reaction of aniline derivatives with isoxazole-carboxylic acid to synthesize isoxazole-carboxamides.[8][11]

General Procedure for the Synthesis of Phenyl-isoxazole-Carboxamide Derivatives:

- 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) is dissolved in dichloromethane (DCM, 20 mL).[8]
- Dimethylaminopyridine (DMAP, 0.6 mmol) and N'-(3-Dimethylaminopropyl)-N-ethylcarbodiimide hydrochloride (EDC, 3.30 mmol) are added to the solution.[8]
- The mixture is stirred under an argon atmosphere at room temperature for 30 minutes.[8]
- The corresponding aniline derivative (3.2 mmol) is then added, and the reaction is monitored by thin-layer chromatography (TLC).[8]

Spectroscopic Analysis

The characterization of the synthesized isoxazole carboxylates is performed using a suite of spectroscopic techniques.

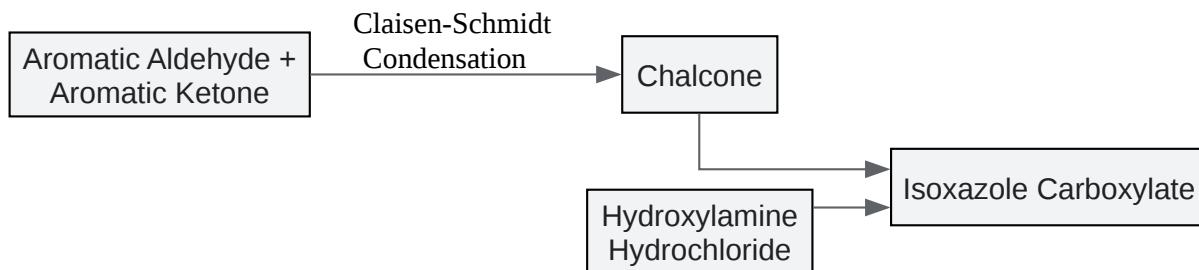
- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on spectrometers operating at 400 or 500 MHz for ^1H and 101 or 126 MHz for ^{13}C .^[5] Deuterated solvents such as CDCl_3 or DMSO-d_6 are commonly used, with tetramethylsilane (TMS) as an internal standard.^[5]
- **Mass Spectrometry:** High-resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI) to accurately determine the mass of the synthesized compounds.^[5] Gas chromatography-mass spectrometry (GC-MS) is also utilized for the analysis of volatile derivatives.^[9]
- **Infrared Spectroscopy:** IR spectra are recorded using Fourier-transform infrared (FTIR) spectrometers to identify the characteristic functional groups present in the molecules.^[10]

Visualizations

Diagrams are powerful tools for illustrating complex relationships and workflows. The following sections provide Graphviz diagrams to visualize key aspects of isoxazole carboxylate chemistry.

General Synthetic Pathway to Isoxazole Carboxylates

The following diagram illustrates a common synthetic route to isoxazole carboxylates, starting from chalcones.

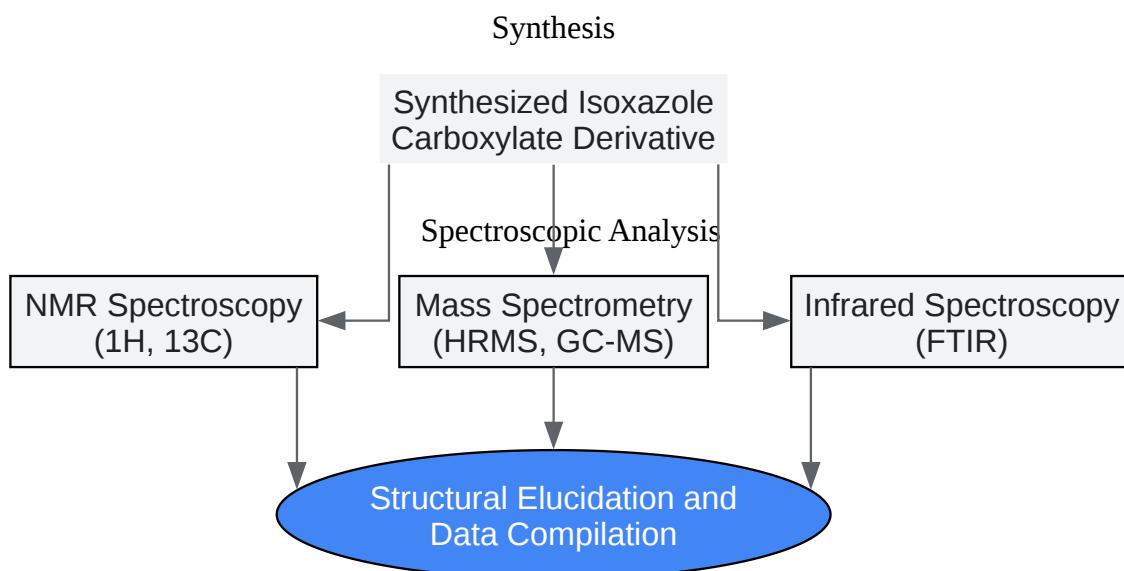


[Click to download full resolution via product page](#)

Caption: Synthetic route to isoxazole carboxylates.

Workflow for Spectroscopic Characterization

This diagram outlines the typical workflow for the spectroscopic characterization of newly synthesized isoxazole carboxylates.

[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]

- 2. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR [m.chemicalbook.com]
- 3. METHYL ISOXAZOLE-5-CARBOXYLATE(15055-81-9) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. rjpbcn.com [rjpbcn.com]
- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. derpharmacemica.com [derpharmacemica.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of Isoxazole Carboxylates]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1308706#spectroscopic-data-for-isoxazole-carboxylates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com